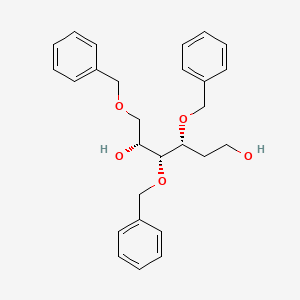
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is an organic compound characterized by the presence of three benzyloxy groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the hexane backbone are protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).
Benzylation: The protected hydroxyl groups are then selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with lithium aluminum hydride may yield hexane-1,5-diol.
科学研究应用
Chemistry
In chemistry, (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol is used as a building block for the synthesis of more complex molecules. Its benzyloxy groups provide sites for further functionalization, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of benzyloxy groups on biological activity. It may serve as a model compound for understanding the interactions between benzyloxy groups and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its benzyloxy groups can be modified to introduce desired properties into the final product.
作用机制
The mechanism of action of (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol depends on its specific application. In general, the benzyloxy groups may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexane backbone provides a flexible framework that can adapt to different binding sites.
相似化合物的比较
Similar Compounds
- (3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-methylenehexane-1,5-diol
- (3R,4R,5R)-3,4,6-Tris(benzyloxy)hexane-1,5-diol derivatives
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and the stereochemistry of the hexane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C27H32O5 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
(3R,4R,5R)-3,4,6-tris(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C27H32O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,25-29H,16-21H2/t25-,26-,27-/m1/s1 |
InChI 键 |
RLTCJTPCCCUXJJ-ZONZVBGPSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)COCC(C(C(CCO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


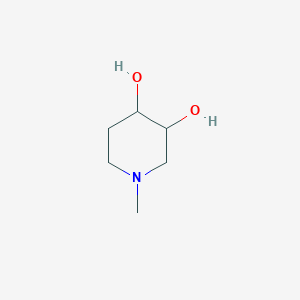
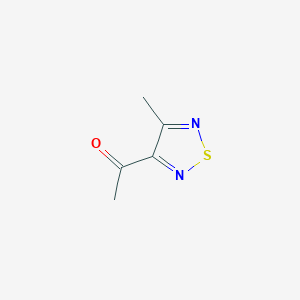
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
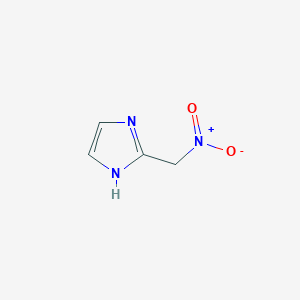
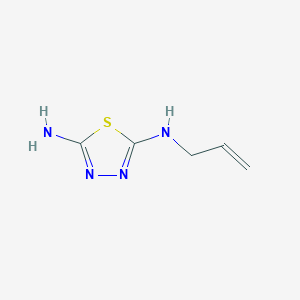
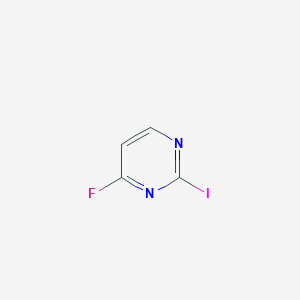
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
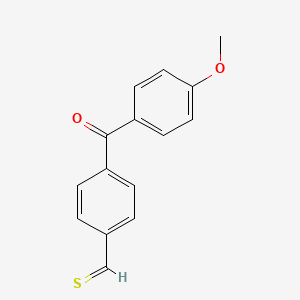
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
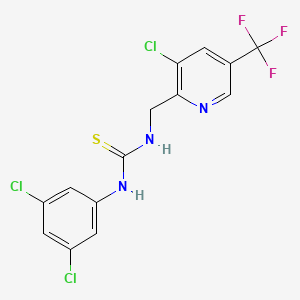
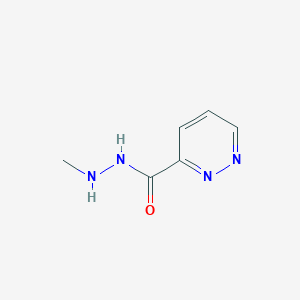
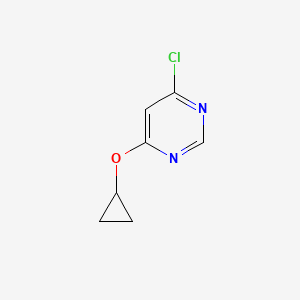
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
